molecular formula C20H20FN3O3S2 B2721301 1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide CAS No. 923504-75-0

1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2721301
CAS No.: 923504-75-0
M. Wt: 433.52
InChI Key: DNAASOWAVATUQG-UHFFFAOYSA-N
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Description

1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O3S2 and its molecular weight is 433.52. The purity is usually 95%.
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Biological Activity

1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide is a synthetic compound with potential pharmacological applications. Its unique molecular structure, which includes a piperidine ring and a sulfonyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C20H20FN3O3S2C_{20}H_{20}FN_3O_3S_2, with a molecular weight of approximately 433.5 g/mol. The compound features several functional groups that contribute to its biological activity, including:

Functional Group Description
Sulfonyl groupEnhances binding affinity to target proteins
Piperidine ringAssociated with various pharmacological effects
Fluorophenyl moietyIncreases lipophilicity and improves bioavailability
Benzo[d]thiazol moietyMay participate in enzyme inhibition and other pathways

The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly Aldehyde Dehydrogenase (ALDH3A1). This enzyme plays a crucial role in aldehyde metabolism, and its inhibition can lead to the accumulation of toxic aldehydes in cells, which may have therapeutic implications in various diseases.

Target Enzyme: ALDH3A1

  • Function : Involved in detoxifying aldehydes produced during metabolism.
  • Inhibition Effects : Increased levels of reactive aldehydes can induce apoptosis in cancer cells, suggesting a potential use in oncology.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives demonstrate notable activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for effective derivatives ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The inhibition of ALDH3A1 may also position this compound as a candidate for cancer therapy. By disrupting aldehyde metabolism, it could induce cytotoxic effects selectively in tumor cells while sparing normal cells. Preliminary studies have suggested that compounds with similar structures have shown promise in inhibiting tumor growth in vitro .

Cardiovascular Effects

In vivo studies on related compounds have demonstrated that certain piperidine derivatives can lower blood pressure without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers . This suggests potential cardiovascular benefits from compounds like this compound.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial properties of synthesized piperidine derivatives.
    • Findings : Several derivatives displayed significant antibacterial activity with low MIC values, indicating their potential as therapeutic agents against resistant bacterial strains .
  • Cancer Cell Line Studies :
    • Objective : Assess the cytotoxic effects on cancer cell lines.
    • Findings : Compounds similar to this compound showed selective toxicity towards cancer cells, supporting further investigation into their mechanisms .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-13-22-18-12-16(4-7-19(18)28-13)23-20(25)14-8-10-24(11-9-14)29(26,27)17-5-2-15(21)3-6-17/h2-7,12,14H,8-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAASOWAVATUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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